molecular formula C10H7NO2S B13947766 2-Quinolinecarboxylic acid, 3-mercapto-

2-Quinolinecarboxylic acid, 3-mercapto-

Cat. No.: B13947766
M. Wt: 205.23 g/mol
InChI Key: XLWSKNOERDLKKB-UHFFFAOYSA-N
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Description

2-Quinolinecarboxylic acid, 3-mercapto- is a heterocyclic compound with a quinoline backbone It is characterized by the presence of a carboxylic acid group at the second position and a mercapto (thiol) group at the third position of the quinoline ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Quinolinecarboxylic acid, 3-mercapto- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Quinolinecarboxylic acid, 3-mercapto- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Quinaldic Acid (Quinoline-2-carboxylic acid): Similar structure but lacks the mercapto group.

    2-Hydroxyquinoline-3-carboxylic Acid: Similar structure with a hydroxyl group instead of a mercapto group.

Uniqueness: 2-Quinolinecarboxylic acid, 3-mercapto- is unique due to the presence of both carboxylic acid and mercapto groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H7NO2S

Molecular Weight

205.23 g/mol

IUPAC Name

3-sulfanylquinoline-2-carboxylic acid

InChI

InChI=1S/C10H7NO2S/c12-10(13)9-8(14)5-6-3-1-2-4-7(6)11-9/h1-5,14H,(H,12,13)

InChI Key

XLWSKNOERDLKKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)S

Origin of Product

United States

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